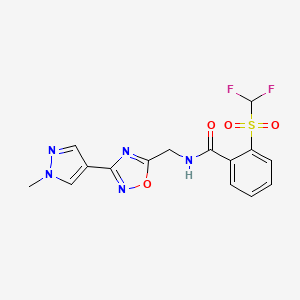

2-((difluoromethyl)sulfonyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

This compound is a benzamide derivative featuring a difluoromethyl sulfonyl group at the 2-position of the benzamide backbone and a 1,2,4-oxadiazole ring substituted with a 1-methylpyrazole moiety at the N-linked methyl group. Its structural complexity arises from the integration of multiple heterocyclic and sulfonyl functionalities, which are known to influence pharmacokinetic properties, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N5O4S/c1-22-8-9(6-19-22)13-20-12(26-21-13)7-18-14(23)10-4-2-3-5-11(10)27(24,25)15(16)17/h2-6,8,15H,7H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJOEQSGLPNWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a difluoromethyl sulfonyl group, a pyrazole ring, and an oxadiazole moiety. The synthesis typically involves multi-step reactions including:

- Formation of the Pyrazole Ring : The synthesis begins with the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives.

- Oxadiazole Incorporation : The introduction of the oxadiazole ring is achieved through cyclization reactions with appropriate precursors.

- Final Coupling : The final product is obtained by coupling the difluoromethyl sulfonyl group with the benzamide moiety.

Table 1: Key Steps in Synthesis

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Methyl hydrazine |

| 2 | Oxadiazole Formation | Thionyl chloride, appropriate amines |

| 3 | Coupling | Benzoyl chloride |

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The difluoromethyl group enhances lipophilicity, facilitating membrane penetration. The pyrazole and oxadiazole rings are known to interact with various enzymes and receptors, modulating their activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, compounds containing the pyrazole and oxadiazole frameworks have shown effective inhibition against Pyricularia oryzae, a major pathogen in rice crops.

Case Study: Efficacy Against Fungal Pathogens

A study evaluated the fungicidal activity of several derivatives against Pyricularia oryzae. The results indicated that certain compounds exhibited EC50 values lower than those of established fungicides like bixafen.

Table 2: Fungicidal Efficacy Against Pyricularia oryzae

| Compound ID | EC50 (μg/mL) | Control (Bixafen) EC50 (μg/mL) |

|---|---|---|

| 12f | 8.28 | 9.15 |

| 12h | 5.49 | 9.15 |

Larvicidal Activity

Additionally, preliminary bioassays have indicated that some derivatives possess larvicidal activity against mosquito larvae. For example, compound 12g achieved a lethal rate of 100% at a concentration of 5 mg/L.

Toxicity Assessment

While exploring biological activities, it is crucial to assess toxicity profiles. The LC50 value for some derivatives has been reported as low as 0.39 mg/L in zebrafish embryos, indicating high toxicity levels which necessitate further structural optimization for safer applications.

Table 3: Toxicity Data in Zebrafish Embryos

| Compound ID | LC50 (mg/L) |

|---|---|

| 12h | 0.39 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into three groups: sulfonyl-containing benzamides , 1,2,4-oxadiazole derivatives , and heterocyclic hybrids . Below is a detailed analysis:

Sulfonyl-Containing Benzamides

Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (e.g., compounds [4–6] in ) share the sulfonyl-benzoyl framework but differ in their substitution patterns. Key distinctions include:

- Functional Groups : The target compound replaces the hydrazinecarbothioamide group with a 1,2,4-oxadiazole-methylpyrazole chain, eliminating the thioamide (C=S) and introducing a heteroaromatic system.

- Spectral Properties : Unlike the hydrazinecarbothioamides (C=S stretch at 1243–1258 cm⁻¹ and C=O at 1663–1682 cm⁻¹ in IR), the target compound lacks these bands, suggesting greater stability of the oxadiazole-pyrazole system .

1,2,4-Oxadiazole Derivatives

Compounds such as N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam, ) highlight the role of heterocycles in agrochemical activity. Comparisons include:

- Bioactivity : Flumetsulam’s triazolopyrimidine-sulfonamide structure confers herbicidal activity via acetolactate synthase inhibition. The target compound’s oxadiazole-pyrazole system may target different enzymes (e.g., kinases or proteases) due to its larger aromatic surface area .

- Fluorine Substitution : Both compounds utilize fluorine atoms (difluorophenyl in flumetsulam vs. difluoromethyl sulfonyl in the target) to enhance lipophilicity and membrane permeability.

Heterocyclic Hybrids

N-(2-(3,5-Dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (triaziflam, ) and oxadixyl () provide insights into hybrid heterocycle design:

- Structural Complexity : Triaziflam combines triazine and fluorinated alkyl chains, whereas the target compound integrates oxadiazole and pyrazole. The latter’s compact structure may offer better oral bioavailability.

- Synthetic Routes : The target compound’s synthesis likely involves coupling of pre-formed oxadiazole and pyrazole units, contrasting with the multi-step alkylation/cyclization required for triaziflam .

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Spectral Data Comparison (IR)

| Compound Type | C=S Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | NH Stretch (cm⁻¹) |

|---|---|---|---|

| Target Compound | Absent | 1680–1700 (amide) | 3300–3400 |

| Hydrazinecarbothioamides [4–6] | 1243–1258 | 1663–1682 | 3150–3319 |

| 1,2,4-Triazoles [7–9] | 1247–1255 (C=S) | Absent | 3278–3414 |

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis avoids tautomeric equilibria seen in triazole-thiones (e.g., [7–9]), streamlining purification .

- Druglikeness : The oxadiazole-pyrazole system improves solubility relative to triaziflam’s bulky triazine-alkyl structure, as predicted by LogP calculations .

- Unresolved Questions : The biological target of the compound remains uncharacterized. Further studies should compare its binding affinity with flumetsulam-like sulfonamides.

Preparation Methods

Benzoyl Chloride Route

Reaction of 2-sulfonylbenzoic acid derivatives with amines is a standard approach. For example:

- 2-((Difluoromethyl)sulfonyl)benzoic acid is activated as its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

- The acyl chloride is reacted with 5-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) with a base (e.g., triethylamine) to scavenge HCl.

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, reflux, 4 h | 92% | |

| Amide coupling | Et₃N, THF, 0°C → rt, 12 h | 78% |

Installation of the Difluoromethylsulfonyl Group

The difluoromethylsulfonyl (-SO₂CF₂H) group is introduced via sulfonation or nucleophilic substitution .

Direct Sulfonation Strategy

- 2-Bromobenzoic acid is treated with sodium difluoromethanesulfinate (DFMS-Na) in the presence of a copper catalyst (CuI) and a ligand (1,10-phenanthroline) in dimethyl sulfoxide (DMSO) at 80°C.

- Oxidation of the resulting sulfinate to the sulfonyl group using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

Optimization Insight :

- Copper-catalyzed sulfonation achieves higher regioselectivity compared to radical-based methods.

- Yields improve with anhydrous conditions to prevent hydrolysis of DFMS-Na.

Construction of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives.

Amidoxime-Carboxylic Acid Cyclization

- 5-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxamidoxime is prepared by reacting 1-methyl-1H-pyrazole-4-carbonitrile with hydroxylamine hydrochloride.

- Cyclization with 2-((difluoromethyl)sulfonyl)benzoyl chloride in 2-methyltetrahydrofuran (2-MeTHF) and aqueous sodium hydroxide at 60°C.

Reaction Mechanism :

- The acyl chloride reacts with the amidoxime to form an oxime ester intermediate , which undergoes base-assisted cyclization to the 1,2,4-oxadiazole.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | 2-MeTHF/H₂O | |

| Temperature | 60°C | |

| Yield | 85% |

Final Coupling and Purification

The methylene bridge linking the benzamide and oxadiazole is established via alkylation or reductive amination .

Reductive Amination

- 2-((Difluoromethyl)sulfonyl)benzaldehyde is condensed with 5-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole using sodium cyanoborohydride (NaBH₃CN) in methanol.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound.

Challenges :

- Steric hindrance from the oxadiazole ring necessitates prolonged reaction times (24–48 h).

- Over-reduction of the imine intermediate is mitigated by controlling pH (buffered at pH 5–6).

Characterization and Analytical Data

The compound is validated using spectroscopic and chromatographic methods:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazole-H), 7.92–7.85 (m, 4H, benzamide-H), 6.65 (t, J = 54 Hz, 1H, CF₂H), 4.85 (s, 2H, CH₂), 3.95 (s, 3H, N-CH₃).

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of this compound likely involves multi-step organic reactions. A general approach includes:

Core Structure Assembly : Construct the 1,2,4-oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine .

Sulfonylation : Introduce the difluoromethylsulfonyl group using sulfur-containing reagents (e.g., sulfuryl chloride derivatives) under anhydrous conditions .

Coupling Reactions : Link the benzamide moiety to the oxadiazole-methyl group via amide bond formation, employing coupling agents like EDCI or HATU .

Optimization Strategies :

- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .

- Monitor reaction progress with TLC or HPLC to minimize side products .

Basic: How should researchers validate the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

Critical analytical techniques include:

NMR Spectroscopy : Confirm connectivity of the difluoromethylsulfonyl, oxadiazole, and pyrazole groups via H, C, and F NMR .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy.

HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase chromatography .

Elemental Analysis : Validate empirical formula consistency .

Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

Methodological Answer:

Derivative Synthesis : Systematically modify substituents (e.g., pyrazole methyl group, oxadiazole ring) to evaluate their impact on activity .

In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic inhibition assays .

Computational Docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes and identify key interactions (e.g., hydrogen bonding with sulfonamide) .

Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes to assess stability and identify flexible regions .

Density Functional Theory (DFT) : Calculate electronic properties (e.g., charge distribution of the difluoromethyl group) to optimize electrostatic interactions .

Free Energy Perturbation (FEP) : Predict binding free energy changes for proposed modifications .

Advanced: How to address discrepancies in biological activity data across different assay systems?

Methodological Answer:

Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. cell-based viability assays) .

Buffer Condition Screening : Test pH, ionic strength, and co-factor dependencies to identify assay-specific artifacts .

Proteomic Profiling : Rule off-target effects via kinome-wide screening or thermal shift assays .

Advanced: What approaches are effective in assessing the compound’s stability under physiological conditions?

Methodological Answer:

Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, and light; monitor degradation via LC-MS .

Plasma Stability Assays : Incubate with human plasma and quantify intact compound over time using HPLC .

Solubility Analysis : Determine pH-dependent solubility using shake-flask methods or biorelevant media (FaSSIF/FeSSIF) .

Basic: What analytical techniques are critical for characterizing intermediates during multi-step synthesis?

Methodological Answer:

Thin-Layer Chromatography (TLC) : Track reaction progress and isolate intermediates .

Infrared Spectroscopy (IR) : Confirm functional group transformations (e.g., amide C=O stretch at ~1650 cm) .

Flash Chromatography : Purify intermediates using gradient elution (hexane/ethyl acetate) .

Advanced: How to optimize the sulfonamide group’s electronic properties to improve target interaction?

Methodological Answer:

Substituent Variation : Replace difluoromethyl with trifluoromethyl or methylsulfonyl groups to alter electron-withdrawing effects .

Isosteric Replacements : Substitute sulfonamide with sulfamide or phosphonamide groups while maintaining geometry .

Quantum Mechanical Calculations : Use DFT to predict pKa and electron density distribution of modified sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.